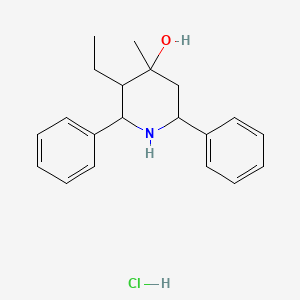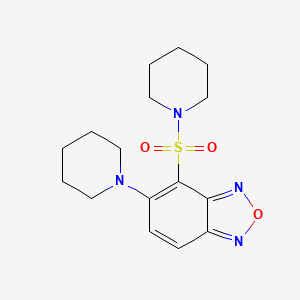![molecular formula C14H20N2O4S B5131305 2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5131305.png)
2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is a chemical compound commonly known as NMS-P118. It is a small molecule inhibitor that has been used in scientific research to study the biological pathways involved in various diseases. This compound has shown potential for therapeutic use in the treatment of cancer, neurological disorders, and other diseases.
Mecanismo De Acción
The mechanism of action of NMS-P118 involves the inhibition of certain enzymes and proteins involved in various biological pathways. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting these enzymes, NMS-P118 can disrupt the biological pathways involved in various diseases.
Biochemical and Physiological Effects:
NMS-P118 has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have neuroprotective effects in animal models of neurological disorders. Additionally, NMS-P118 has been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NMS-P118 is its specificity for certain enzymes and proteins. This compound has been shown to selectively inhibit the activity of certain kinases, which makes it a useful tool for studying the biological pathways involved in various diseases. However, one limitation of NMS-P118 is its relatively low potency compared to other kinase inhibitors. This may make it less effective in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving NMS-P118. One potential area of research is the development of more potent analogs of this compound. Another potential area of research is the investigation of the therapeutic potential of NMS-P118 in various diseases. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential drug targets.
Métodos De Síntesis
The synthesis of NMS-P118 involves a multi-step process that requires several chemical reagents. The first step involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with piperidine to form 4-methyl-3-nitrophenylsulfonamide. This intermediate is then treated with sodium hydride and ethyl iodide to form 2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine.
Aplicaciones Científicas De Investigación
NMS-P118 has been used in scientific research to study the biological pathways involved in various diseases. It has shown potential for therapeutic use in the treatment of cancer, neurological disorders, and other diseases. This compound has been used in various studies to investigate the mechanisms of action of certain proteins and enzymes, as well as to identify potential drug targets.
Propiedades
IUPAC Name |
2-ethyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-12-6-4-5-9-15(12)21(19,20)13-8-7-11(2)14(10-13)16(17)18/h7-8,10,12H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYCIXJWEQDFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5131222.png)

![3-{5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B5131236.png)
![4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide](/img/structure/B5131241.png)
![1-methoxy-3-{2-[(4-methylphenyl)thio]ethoxy}benzene](/img/structure/B5131246.png)
![4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5131253.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5131264.png)

![2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5131284.png)
![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)
![N-(2-chlorophenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B5131295.png)


![(4-(2-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)methanol](/img/structure/B5131325.png)